molecular formula C9H11FO B13579605 (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL

(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL

Cat. No.: B13579605
M. Wt: 154.18 g/mol
InChI Key: URFIFPHJQPTBGO-SSDOTTSWSA-N
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Description

(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Chiral catalysts such as BINAP-Ru complexes

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include:

    Raw Materials: Fluoro-methylphenyl ketone, chiral reducing agents

    Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate)

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions at the fluoro group using nucleophiles like sodium methoxide

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperature

    Substitution: Sodium methoxide in methanol at reflux temperature

Major Products Formed

    Oxidation: (2-Fluoro-5-methylphenyl)ethanone

    Reduction: (1R)-1-(2-Fluoro-5-methylphenyl)ethane

    Substitution: (1R)-1-(2-Methoxy-5-methylphenyl)ethan-1-OL

Scientific Research Applications

(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules

    Biology: Investigated for its potential as a ligand in enzyme studies

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in inflammatory pathways

    Receptor Binding: Binding to receptors that mediate pain and inflammation

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-Fluorophenyl)ethan-1-OL
  • (1R)-1-(2-Methylphenyl)ethan-1-OL
  • (1R)-1-(2-Chloro-5-methylphenyl)ethan-1-OL

Uniqueness

(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(1R)-1-(2-fluoro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1

InChI Key

URFIFPHJQPTBGO-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@@H](C)O

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)O

Origin of Product

United States

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